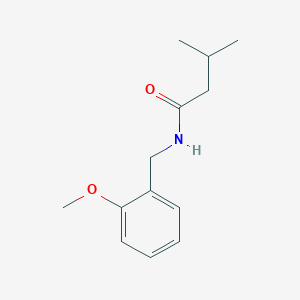

N-(2-methoxybenzyl)-3-methylbutanamide

Description

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-10(2)8-13(15)14-9-11-6-4-5-7-12(11)16-3/h4-7,10H,8-9H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFNSINDIFKMLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NCC1=CC=CC=C1OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Table 1: Key Structural Differences and Similarities

Functional Insights

- Catalytic Applications: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide demonstrates the role of N,O-bidentate directing groups in metal-catalyzed C–H bond functionalization. By analogy, the methoxy group in this compound may act as a weaker electron donor, altering reaction pathways in catalysis.

- Biological Activity : Compounds like N-[3-(benzyloxy)benzyl]-2-butanamine hydrochloride highlight the importance of benzyl ethers in modulating blood-brain barrier penetration. The methoxy substituent in the target compound may confer similar pharmacokinetic advantages but with reduced metabolic stability compared to benzyloxy analogs.

- Electronic Effects: The nitro and methoxy groups in 2-methoxy-N-[(S)-3-methylbutanoyl]amide synergize to enhance electrophilicity, a feature absent in this compound. This difference suggests divergent reactivity profiles in drug design or synthetic applications.

Q & A

Q. Advanced Research Focus

- Functional group modulation : Replace the methoxy group with halogens (e.g., Cl, F) to assess electronic effects on receptor binding .

- Side-chain variation : Introduce branched alkyl groups (e.g., isopropyl) to improve lipophilicity and blood-brain barrier penetration .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with COX-2 or 5-HT receptors .

Data Integration : Cross-validate computational predictions with SPR (surface plasmon resonance) binding assays .

What analytical strategies address stability challenges in storing this compound?

Q. Basic Research Focus

- Degradation pathways : Hydrolysis of the amide bond is a primary concern. Monitor via accelerated stability studies (40°C/75% RH for 1 month) with HPLC .

- Storage conditions : Use amber vials under inert gas (argon) to prevent photooxidation of the methoxybenzyl group .

Advanced Consideration : Lyophilization with cryoprotectants (e.g., trehalose) enhances long-term stability for biological testing .

How should researchers interpret conflicting cytotoxicity data in preclinical studies of this compound?

Q. Advanced Research Focus

- Dose-response reconciliation : Use Hill slope analysis to distinguish between specific target effects and nonspecific toxicity .

- Cell line variability : Test across multiple lines (e.g., HEK293, HepG2) to identify tissue-specific sensitivities .

- Metabolite screening : LC-MS/MS can detect reactive intermediates (e.g., quinone methides) that may explain toxicity .

What computational tools are recommended for predicting the metabolic fate of this compound?

Q. Advanced Research Focus

- CYP450 metabolism : Use Schrödinger’s BioLuminate or ADMET Predictor to identify likely oxidation sites (e.g., O-demethylation) .

- Phase II metabolism : Simulate glucuronidation potential of the amide group with GLORYx .

Validation : Compare in silico results with in vitro microsomal assays (human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.